Scaffold: Bicyclic vs. Tricyclic
Agistatin D is a bicyclic pyranacetal (compound 3 in the original report), while agistatin B and agistatin E are tricyclic analogs (compounds 2 and 4) [1]. The bicyclic core lacks the additional ring closure present in the tricyclic congeners, resulting in a distinct three-dimensional conformation that may differentially engage target enzymes within the cholesterol biosynthetic pathway [1].
| Evidence Dimension | Molecular scaffold classification (bicyclic vs. tricyclic) |
|---|---|
| Target Compound Data | Bicyclic pyranacetal (agistatin D, compound 3) |
| Comparator Or Baseline | Agistatin B (tricyclic, compound 2); Agistatin E (tricyclic, compound 4) |
| Quantified Difference | Bicyclic (2 rings) vs. tricyclic (3 rings) |
| Conditions | Structural elucidation by NMR spectroscopy and X-ray crystallography |
Why This Matters
Scaffold topology dictates steric and electronic complementarity with biological targets; selecting the correct ring system is critical for interpreting structure-activity relationships.
- [1] Göhrt, A., Grabley, S., Thiericke, R., & Zeeck, A. (1996). Secondary Metabolites by Chemical Screening, 29. Agistatines, novel pyranacetals from the fungus FH-A 6239. Liebigs Annalen, 1996(4), 627–633. View Source
